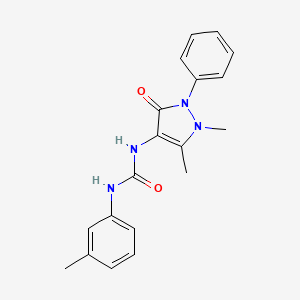
6-methyl-2-(2-pyridinyl)-N-3-pyridinyl-4-quinolinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-methyl-2-(2-pyridinyl)-N-3-pyridinyl-4-quinolinecarboxamide, also known as LY294002, is a synthetic compound that has been widely used in scientific research. This compound is a potent inhibitor of phosphatidylinositol-3-kinase (PI3K) and has been shown to have a variety of biological effects.
Mechanism of Action
6-methyl-2-(2-pyridinyl)-N-3-pyridinyl-4-quinolinecarboxamide inhibits PI3K by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its downstream targets, including Akt and mTOR, which are important regulators of cell growth and survival.
Biochemical and Physiological Effects:
6-methyl-2-(2-pyridinyl)-N-3-pyridinyl-4-quinolinecarboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in a variety of cancer cell lines. It has also been shown to induce autophagy, a process by which cells degrade and recycle their own components.
Advantages and Limitations for Lab Experiments
6-methyl-2-(2-pyridinyl)-N-3-pyridinyl-4-quinolinecarboxamide is a potent and specific inhibitor of PI3K, making it a valuable tool for studying the role of PI3K in biological processes. However, it is important to note that 6-methyl-2-(2-pyridinyl)-N-3-pyridinyl-4-quinolinecarboxamide may have off-target effects and should be used with caution in experiments.
Future Directions
There are many potential future directions for research involving 6-methyl-2-(2-pyridinyl)-N-3-pyridinyl-4-quinolinecarboxamide. One area of interest is the development of new PI3K inhibitors with improved specificity and potency. Another area of interest is the use of 6-methyl-2-(2-pyridinyl)-N-3-pyridinyl-4-quinolinecarboxamide in combination with other drugs to enhance their efficacy. Additionally, there is interest in using 6-methyl-2-(2-pyridinyl)-N-3-pyridinyl-4-quinolinecarboxamide as a tool to study the role of PI3K in disease processes, including cancer and neurodegenerative diseases.
Synthesis Methods
6-methyl-2-(2-pyridinyl)-N-3-pyridinyl-4-quinolinecarboxamide is synthesized through a series of reactions starting with 2-chloronicotinic acid. The acid is first converted to an ester, which is then reacted with 6-methyl-4-quinolinecarboxaldehyde to form the desired product.
Scientific Research Applications
6-methyl-2-(2-pyridinyl)-N-3-pyridinyl-4-quinolinecarboxamide has been used extensively in scientific research to study the role of PI3K in a variety of biological processes. It has been shown to inhibit PI3K in a dose-dependent manner and has been used to study the effects of PI3K inhibition on cell proliferation, apoptosis, and autophagy.
properties
IUPAC Name |
6-methyl-2-pyridin-2-yl-N-pyridin-3-ylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O/c1-14-7-8-18-16(11-14)17(21(26)24-15-5-4-9-22-13-15)12-20(25-18)19-6-2-3-10-23-19/h2-13H,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOCSGQCZPDZZRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)NC3=CN=CC=C3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-2-(pyridin-2-yl)-N-(pyridin-3-yl)quinoline-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-chloro-N'-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide](/img/structure/B5730596.png)


![(4-{7-[2-(dimethylamino)ethyl]-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl}phenyl)dimethylamine](/img/structure/B5730606.png)
![N-(2,3-dimethylphenyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5730614.png)


![(3-bromo-4,5-dimethoxybenzyl)[4-(4-morpholinyl)phenyl]amine](/img/structure/B5730627.png)
![N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5730645.png)

![N-[2-(1H-benzimidazol-2-yl)ethyl]-3,6-dichloro-2-methoxybenzamide](/img/structure/B5730652.png)
![2-[(4-chlorophenyl)thio]-N-(3-nitrophenyl)acetamide](/img/structure/B5730661.png)
